molecular formula C9H8N2O2 B091669 1-Phenylimidazolidine-2,4-dione CAS No. 15414-78-5

1-Phenylimidazolidine-2,4-dione

Cat. No. B091669
CAS RN: 15414-78-5
M. Wt: 176.17 g/mol
InChI Key: MPAFAYXEPQCBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylimidazolidine-2,4-dione and its derivatives are a class of compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds are characterized by an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The phenyl group attached to the imidazolidine ring contributes to the structural diversity and the pharmacophore of the molecules.

Synthesis Analysis

The synthesis of 1-Phenylimidazolidine-2,4-dione derivatives involves several methods, including the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another approach includes a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid, which yields imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins . These methods demonstrate the versatility in synthesizing a wide range of imidazolidine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds has been explored through various spectroscopic techniques and computational methods. X-ray diffraction studies have confirmed the structures of synthesized compounds, such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, and have shown that the diketo monomer is the favored tautomer isomer structure . Computational studies, including DFT calculations, have been used to optimize molecular geometry and compare with experimental results, providing insights into the electronic structure and stability of these molecules .

Chemical Reactions Analysis

The chemical behavior of 1-Phenylimidazolidine-2,4-dione derivatives is influenced by their functional groups and molecular structure. For instance, the presence of hydroxyimino groups in the molecule can lead to different reactivity patterns . The compounds can also undergo hydrolysis under alkaline conditions, with the rate of reaction being affected by the substituents present on the imidazolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability and electronic properties, have been characterized. For example, racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has been shown to have high thermal stability in an open atmosphere . The electronic spectrum and molecular orbital energy levels have been analyzed to understand the electronic transitions and stability of the compounds . Additionally, the pKa values and kinetic studies of hydrolysis reactions provide information on the acid-base properties and reactivity of these molecules .

Safety And Hazards

The safety information for 1-Phenylimidazolidine-2,4-dione includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264

properties

IUPAC Name

1-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAFAYXEPQCBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341137
Record name 1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenylimidazolidine-2,4-dione

CAS RN

15414-78-5
Record name 1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-phenylglycine (Fluka) (30.2 g, 0.2 moles) in 900 ml of water and 1 ml of acetic acid was heated to 60° C. After thirty minutes potassium cyanate (16.2 g, 0.2 moles) in 100 ml of water was added. Heating was continued for 90', then 25 ml of 37% hydrochloric acid were added and the reaction mixture was heated for 15 h at 90° C. After cooling the precipitate was filtered and crystallized from 95% ethanol. 8.65 g of 1-phenylhydantoin were obtained, m.p. 197°-198°.
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Phenylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1-Phenylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
1-Phenylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1-Phenylimidazolidine-2,4-dione
Reactant of Route 6
1-Phenylimidazolidine-2,4-dione

Citations

For This Compound
40
Citations
S Niwata, H Fukami, M Sumida, A Ito… - Journal of medicinal …, 1997 - ACS Publications
A series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to selectively inhibit human heart chymase. The structure…
Number of citations: 47 pubs.acs.org
GG Muccioli, J Wouters, C Charlier… - Journal of medicinal …, 2006 - ACS Publications
Obesity and metabolic syndrome, along with drug dependence (nicotine, alcohol, opiates), are two of the major therapeutic applications for CB 1 cannabinoid receptor antagonists and …
Number of citations: 52 pubs.acs.org
VG Shtamburg, AO Anishchenko… - Journal of Chemistry …, 2023 - chemistry.dnu.dp.ua
Aim. To investigate the 4-X-phenylglyoxal (X= F, Cl, Br) interaction with N-alkoxy-N’-arylureas in acetic acid medium at room temperature. Methods. Mass spectrometry, 1 H and 13 C …
Number of citations: 0 chemistry.dnu.dp.ua
X Hu, W Xu, R Wang, X Cheng… - Drug Discoveries & …, 2009 - search.ebscohost.com
The proton transfer between two nitrogen atoms (N1 and N3) in a molecule of phenyl urea is an important process in the synthesis of 1-phenylimidazolidine-2, 4-dione. Three pathways …
Number of citations: 1 search.ebscohost.com
H Fukami, H Okunishi, M Miyazaki - Current pharmaceutical …, 1998 - books.google.com
Chymase is a chymotrypsin-type serine protease mainly localized in mast cells (MCs). Human, primate, and dog chymase generate angiotensin II (Ang II) from Ang I. while mouse and …
Number of citations: 78 www.google.com
SJ Yeo, CM **, SY Kim, H Park - The Korean Journal of …, 2016 - ncbi.nlm.nih.gov
Toxoplasma gondii is an important opportunistic pathogen that causes toxoplasmosis, which has very few therapeutic treatment options. The most effective therapy is a combination of …
Number of citations: 20 www.ncbi.nlm.nih.gov
U Neumann, NM Schechter, M Gütschow - Bioorganic & medicinal …, 2001 - Elsevier
A series of 2-sec.amino-4H-3,1-benzoxazin-4-ones was evaluated as acyl-enzyme inhibitors of human recombinant chymase. The compounds were also assayed for inhibition of …
Number of citations: 79 www.sciencedirect.com
M Arooj, S Thangapandian, S John… - Chemical Biology & …, 2012 - Wiley Online Library
To provide a new idea for drug design, a computational investigation is performed on chymase and its novel 1,4‐diazepane‐2,5‐diones inhibitors that explores the crucial molecular …
Number of citations: 7 onlinelibrary.wiley.com
KF Saied, SS Abdelwahab, HE Hashem… - Journal of …, 2020 - Wiley Online Library
Aryl, 1,3‐diaryl‐ and 5‐(2‐oxo‐2‐arylethyl)‐2‐thioxo‐imidazolidin‐4‐ones 2 were prepared as before, nevertheless, equivalent amounts of potassium hydroxide were added to the …
Number of citations: 3 onlinelibrary.wiley.com
M Sakaguchi, D Yamamoto, S Takai, D **… - Biochemical and …, 2001 - Elsevier
We investigated the inhibitory mechanisms of daphnodorins for human chymase using three-dimensional molecular modeling. In daphnodorin A–human chymase complex, …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.